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Aluminium--cobalt (1/1) - 12003-14-4

Aluminium--cobalt (1/1)

Catalog Number: EVT-483981
CAS Number: 12003-14-4
Molecular Formula: AlCo
Molecular Weight: 85.91473 g/mol
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Product Introduction

Overview

Aluminium-cobalt (1/1) is a binary compound composed of equal molar ratios of aluminium and cobalt. This compound, denoted as AlCo, exhibits unique properties that make it significant in various scientific applications, particularly in materials science and catalysis. The compound's formation and behavior are influenced by the characteristics of both constituent elements, which are widely studied for their individual properties as well.

Source

Aluminium is the third most abundant element in the Earth's crust, while cobalt is less prevalent but plays a crucial role in various industrial applications. The combination of these two elements into a binary compound has garnered interest due to its potential applications in catalysis and materials science.

Classification

Aluminium-cobalt (1/1) can be classified as a metal alloy. It is categorized under intermetallic compounds, which are characterized by distinct stoichiometric ratios of metals that exhibit ordered crystal structures.

Synthesis Analysis

Methods

The synthesis of aluminium-cobalt (1/1) can be achieved through several methods:

  1. Solid-State Reaction: This involves mixing powdered aluminium and cobalt in stoichiometric amounts and heating the mixture at elevated temperatures (typically above 800 °C) in a controlled atmosphere to promote diffusion and formation of the compound.
  2. Chemical Vapor Deposition: This technique can be employed to deposit thin films of aluminium-cobalt on substrates by reacting gaseous precursors at high temperatures.
  3. Mechanical Alloying: In this method, elemental powders of aluminium and cobalt are subjected to high-energy ball milling, resulting in the formation of the alloy through mechanical deformation.

Technical Details

The solid-state reaction requires precise control of temperature and environment to prevent oxidation or contamination. Chemical vapor deposition allows for better control over film thickness and composition, while mechanical alloying is advantageous for producing nanostructured materials.

Molecular Structure Analysis

Structure

Aluminium-cobalt (1/1) typically crystallizes in a hexagonal close-packed structure or a cubic structure depending on the synthesis conditions. The arrangement of atoms leads to unique electronic and magnetic properties.

Data

  • Molecular Formula: AlCo
  • Molecular Weight: Approximately 58.93 g/mol
  • Crystal Structure: Hexagonal or Cubic
  • Lattice Parameters: Vary based on synthesis conditions but generally exhibit high symmetry.
Chemical Reactions Analysis

Reactions

Aluminium-cobalt (1/1) can participate in various chemical reactions, including:

  • Oxidation Reactions: When exposed to oxygen at elevated temperatures, it forms aluminium oxide and cobalt oxide.
  • Hydrogenation Reactions: This compound can act as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated compounds.

Technical Details

The stability of aluminium-cobalt (1/1) under different environmental conditions influences its reactivity. The presence of cobalt enhances catalytic activity due to its variable oxidation states.

Mechanism of Action

Process

In catalytic applications, aluminium-cobalt (1/1) functions by providing active sites for reactants to adsorb onto its surface. The mechanism often involves:

  1. Adsorption: Reactants bind to the surface.
  2. Reaction: Chemical transformations occur at the active sites.
  3. Desorption: Products are released from the surface.

Data

The efficiency of this mechanism can vary based on temperature, pressure, and the nature of reactants involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically metallic with a silvery-gray color.
  • Density: Approximately 8.5 g/cm³.
  • Melting Point: Estimated around 1500 °C depending on purity and structure.

Chemical Properties

  • Solubility: Insoluble in water but reacts with acids.
  • Stability: Generally stable under ambient conditions but may oxidize when exposed to air at elevated temperatures.

Relevant data shows that these properties contribute significantly to its utility in industrial applications where strength and resistance to corrosion are required.

Applications

Aluminium-cobalt (1/1) has several scientific uses:

  • Catalysis: It is employed as an efficient catalyst in various organic reactions due to its ability to facilitate hydrogenation and oxidation reactions.
  • Materials Science: This compound is used in developing advanced materials with enhanced mechanical properties for aerospace and automotive industries.
  • Electrocatalysis: Recent studies have highlighted its potential as an electrocatalyst for energy conversion processes, such as fuel cells and batteries.
Synthesis and Fabrication Techniques

Layered Double Hydroxide (LDH) Precursor Approaches

Layered Double Hydroxides serve as versatile precursors for aluminium-cobalt (1:1) compounds due to their tunable metal cation ratios and layered structures. The general formula for Co-Al LDHs is [Co²⁺₁₋ₓAl³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where x typically ranges between 0.2-0.33 to maintain structural stability. Two principal synthesis methodologies have been developed for precise control over composition and morphology:

  • Integrated Co-Precipitation: This single-solution approach dissolves cobalt and aluminium salts (typically sulfates or nitrates) in a molar ratio targeting the desired Co/Al stoichiometry. The metal solution is co-precipitated with NaOH under alkaline conditions (pH 9-12) in the presence of ammonia as a complexing agent. While operationally simple, this method often yields smaller, irregular particles (0.5-2 µm) due to continuous nucleation of Al(OH)₃ disrupting uniform growth .

  • Segregated Anion Exchange: To circumvent morphological challenges, aluminium is first dissolved in excess NaOH (forming [Al(OH)₄]⁻) before separate introduction to the cobalt solution. This method produces well-defined spherical particles (3-8 µm) with enhanced crystallinity, even at higher aluminium content (20%). The segregated approach minimizes competitive nucleation, allowing controlled LDH growth that faithfully replicates the spherical morphology of aluminium-free cobalt hydroxides [2] .

Table 1: Comparative Analysis of Co-Al LDH Synthesis Methods

ParameterIntegrated MethodSegregated Method
Particle MorphologyIrregular, agglomeratedSpherical, uniform
Typical Particle Size0.5-2 µm3-8 µm
Al Incorporation Limit≤15%≤20%
CrystallinityModerateHigh
Primary AdvantagesSimplified procedureMorphology control

Post-synthesis thermal treatment transforms LDH precursors into mixed oxides. Calcination between 400-600°C decomposes the layered structure through three sequential steps: dehydration (25-200°C), dehydroxylation (200-400°C), and anion decomposition (>400°C). This yields a spinel-structured CoAl₂O₄ with high surface area (80-150 m²/g) and thermally stable tetrahedral/octahedral sites [9].

Aluminothermic Reaction Methodologies

Aluminothermic reduction leverages the extreme exothermicity of aluminium oxidation to produce aluminium-cobalt intermetallics and alloys. The foundational reaction follows:

CoO + 2Al → Co + Al₂O₃ (ΔH = -851.4 kJ/mol)

This process begins with thorough mixing of cobalt oxides (CoO, Co₃O₄) with fine aluminium powder (1-10 µm) in stoichiometric excess (typically 10-15% beyond theoretical requirement). Ignition requires high activation energy, historically achieved through external heating but modernly initiated via starter mixtures (e.g., barium peroxide with magnesium). The reaction propagates as a self-sustaining wave reaching 2500-3000°C, melting both products and facilitating clean metal-slag separation [3] [8].

Industrial adaptations include using preformed aluminium-cobalt master alloys (e.g., Alnico-type compositions) as reduction agents. This approach serves dual purposes: synthesizing new cobalt alloys while recycling aluminium from alloys where it constitutes an undesirable component. The molten master alloy provides both thermal mass and reducing capacity, enabling efficient reduction of added cobalt oxides. Careful slag chemistry control (CaO/Al₂O₃ ≈ 1) minimizes cobalt losses to <2% in industrial implementations [6] [8].

Co-Precipitation and Sol-Gel Synthesis

Co-Precipitation enables direct synthesis of nanocrystalline CoAl₂O₄ spinels without LDH intermediates. The process involves simultaneous precipitation of cobalt and aluminium hydroxides from mixed salt solutions (typically nitrates) using NaOH, NH₄OH, or sodium carbonate as precipitating agents. Critical parameters include:

  • Constant pH maintenance (8.5-9.5) via controlled titrant addition
  • Moderate temperatures (50-80°C)
  • Ageing period (12-24 hours) to enhance crystallinity

This method yields particles of 20-100 nm size with specific surfaces of 50-120 m²/g. The inclusion of organic surfactants (citrate, EDTA) during precipitation controls particle growth and minimizes agglomeration [1] [4].

Sol-Gel Synthesis offers superior stoichiometric control for thin film and nanocomposite applications. The process begins with aluminium and cobalt precursors (commonly alkoxides or acetylacetonates) dissolved in organic solvents. Controlled hydrolysis initiates polycondensation reactions forming a colloidal sol. Further drying (xerogel) or supercritical extraction (aerogel) creates nanostructured materials with unique properties:

  • Surface areas exceeding 200 m²/g for aerogels
  • Pore volumes of 0.8-1.2 cm³/g
  • Homogeneous cation distribution at molecular level

Chelating agents critically modify gelation kinetics – citric acid extends gelation to 24-48 hours but yields finer crystallites (10-20 nm) after calcination at 600°C [9] [4].

Combustion-Based Low-Temperature Synthesis

Solution combustion synthesis (SCS) provides energy-efficient production of nano-cobalt aluminates through exothermic redox reactions. The process combines cobalt nitrate (Co(NO₃)₂·6H₂O) and aluminium nitrate (Al(NO₃)₃·9H₂O) as oxidizers with organic fuels in aqueous solution. After evaporation to a viscous gel, ignition at 300-500°C initiates self-propagating reactions yielding highly porous products. Fuel selection critically determines combustion characteristics:

Table 2: Combustion Synthesis Parameters Based on Fuel Type

FuelFuel:NO₃⁻ RatioIgnition Temp (°C)Product Surface Area (m²/g)Crystallite Size (nm)
Sucrose0.5-0.6320±1085±570-80
Glycine0.55280±1045±530-40
Urea0.6350±1565±850-60

Sucrose-fueled synthesis produces unique flake-like structures (70-80 nm) with interconnected porosity. The mechanism involves rapid gas evolution (CO₂, N₂, H₂O) during combustion, creating a highly porous matrix where Co₃O₄ nanoparticles deposit on aluminium-cobalt oxide flakes, as confirmed by TEM and XPS analyses [1] [4]. This method achieves 98% phase purity at 350°C – significantly below conventional solid-state synthesis temperatures (>900°C).

Advanced Hydrothermal Processing

Hydrothermal methods facilitate direct crystallization under pressure and moderate temperatures (100-180°C). When applied to Co-Al systems, this technique enables:

  • Morphology control from nanosheets to microspheres
  • In-situ composite formation with carbon nanomaterials
  • Precise crystallite size regulation (10-100 nm)

A notable advancement involves graphene oxide (GO) templated growth. The process begins with GO dispersion in water followed by introduction of Co²⁺ and Al³⁺ salts. Under hydrothermal conditions (120-150°C, 6-24 hours), LDH nanosheets grow epitaxially on GO surfaces. The oxygen functionalities (-COOH, -OH) on GO serve as nucleation sites, yielding vertically aligned CoAl-LDH nanosheets (20-50 nm thick) with intimate carbon contact. This architecture enhances electrical conductivity by >3 orders of magnitude compared to pure LDHs [2].

Alkali etching post-treatments further modify materials derived from hydrothermal synthesis. Selective leaching of aluminium from CoAl-LDH using concentrated NaOH transforms the structure into CoOOH while preserving the nanosheet morphology. This phase transformation increases cobalt accessibility and creates mesopores (3-8 nm), significantly boosting catalytic activity for reactions requiring exposed cobalt sites [2].

Properties

CAS Number

12003-14-4

Product Name

Aluminium--cobalt (1/1)

IUPAC Name

aluminum;cobalt

Molecular Formula

AlCo

Molecular Weight

85.91473 g/mol

InChI

InChI=1S/Al.Co

InChI Key

MDKXFHZSHLHFLN-UHFFFAOYSA-N

SMILES

[Al].[Co]

Canonical SMILES

[Al].[Co]

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